molecular formula C19H15N3O7 B5352628 (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5352628
M. Wt: 397.3 g/mol
InChI Key: BAFDVSVWOKWOPJ-NTEUORMPSA-N
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Description

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with significant potential in various scientific fields. This compound features a diazinane ring substituted with both a dimethoxyphenyl and a nitrophenyl group, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the cycloaddition reaction, which is highly efficient for creating complex polycyclic compounds. This reaction can be catalyzed by transition metals such as cobalt, nickel, iridium, or rhodium, often in the presence of chiral ligands to ensure stereoselectivity .

Industrial Production Methods

Industrial production of this compound may leverage similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and catalyst recycling are crucial factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Water radical cations in microdroplets, ambient conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Quaternary ammonium cations.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to DNA or proteins, affecting transcriptional regulation or enzymatic activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O7/c1-28-15-8-3-11(10-16(15)29-2)9-14-17(23)20-19(25)21(18(14)24)12-4-6-13(7-5-12)22(26)27/h3-10H,1-2H3,(H,20,23,25)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFDVSVWOKWOPJ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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